molecular formula C16H17F3N2O2 B7356135 N-(3-methyl-1H-indol-5-yl)-4-(trifluoromethyl)oxane-4-carboxamide

N-(3-methyl-1H-indol-5-yl)-4-(trifluoromethyl)oxane-4-carboxamide

Cat. No. B7356135
M. Wt: 326.31 g/mol
InChI Key: VHUMBFVTNJXDRP-UHFFFAOYSA-N
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Description

N-(3-methyl-1H-indol-5-yl)-4-(trifluoromethyl)oxane-4-carboxamide, commonly known as MTX-1, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

MTX-1 has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, neurology, and immunology. In cancer research, MTX-1 has been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. In neurology research, MTX-1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In immunology research, MTX-1 has been shown to modulate the immune response by inhibiting the activity of T cells and reducing the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of MTX-1 involves its ability to bind to and inhibit the activity of specific proteins in the body. In cancer cells, MTX-1 binds to the anti-apoptotic protein Bcl-2, leading to the induction of apoptosis. In the brain, MTX-1 binds to and inhibits the activity of enzymes involved in oxidative stress and inflammation, leading to neuroprotective effects. In the immune system, MTX-1 binds to and inhibits the activity of T cells, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MTX-1 has been shown to have various biochemical and physiological effects in the body. In cancer cells, MTX-1 induces apoptosis by activating caspase enzymes and inhibiting the activity of Bcl-2. In the brain, MTX-1 reduces oxidative stress and inflammation by inhibiting the activity of enzymes involved in these processes. In the immune system, MTX-1 inhibits the activity of T cells and reduces the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

MTX-1 has several advantages for lab experiments, including its high purity and specificity for its target proteins. However, the synthesis of MTX-1 is a complex process that requires specialized equipment and expertise. Additionally, MTX-1 has limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research of MTX-1. In cancer research, further studies are needed to determine the efficacy of MTX-1 in different types of cancer and to identify potential combination therapies. In neurology research, further studies are needed to determine the optimal dosage and administration of MTX-1 for neuroprotective effects. In immunology research, further studies are needed to determine the long-term effects of MTX-1 on the immune system and to identify potential applications in autoimmune diseases.
In conclusion, MTX-1 is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis of MTX-1 is a complex process that requires specialized equipment and expertise. MTX-1 has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, neurology, and immunology. The mechanism of action of MTX-1 involves its ability to bind to and inhibit the activity of specific proteins in the body. MTX-1 has several advantages for lab experiments, including its high purity and specificity for its target proteins, but also has limitations such as limited solubility in water. There are several future directions for the research of MTX-1, including further studies in cancer, neurology, and immunology research.

Synthesis Methods

MTX-1 is synthesized through a multistep process that involves the reaction of 3-methylindole with trifluoromethyl ketone and oxalyl chloride. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis of MTX-1 is a complex process that requires specialized equipment and expertise.

properties

IUPAC Name

N-(3-methyl-1H-indol-5-yl)-4-(trifluoromethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2/c1-10-9-20-13-3-2-11(8-12(10)13)21-14(22)15(16(17,18)19)4-6-23-7-5-15/h2-3,8-9,20H,4-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUMBFVTNJXDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)NC(=O)C3(CCOCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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